molecular formula C11H8F2N2O2S2 B10931567 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10931567
M. Wt: 302.3 g/mol
InChI Key: WYZASFHTHCPBJK-LHHJGKSTSA-N
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Description

3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group, a thiazolone ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-(difluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolone ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction of the imine group can produce the corresponding amine.

Scientific Research Applications

3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxyphenyl group and thiazolone ring may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE: A similar compound with a different substituent on the aromatic ring.

    2-(4-FLUOROPHENYL)ETHYL]AMINE: Another compound with a similar core structure but different functional groups.

Uniqueness

3-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8F2N2O2S2

Molecular Weight

302.3 g/mol

IUPAC Name

3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8F2N2O2S2/c12-10(13)17-8-3-1-7(2-4-8)5-14-15-9(16)6-19-11(15)18/h1-5,10H,6H2/b14-5+

InChI Key

WYZASFHTHCPBJK-LHHJGKSTSA-N

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(C=C2)OC(F)F

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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